6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a useful research compound. Its molecular formula is C25H25ClF3N5O and its molecular weight is 503.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a quinoline core and multiple functional groups, suggest diverse pharmacological applications.
Molecular Structure
The molecular formula for this compound can be represented as C18H19ClF3N5O. The presence of a trifluoromethyl group and a chloro substituent enhances its reactivity and interaction with biological targets. The compound's structure is pivotal in determining its biological activity, particularly in antibacterial and antiviral applications.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, compounds with similar structures have shown anti-inflammatory and antiviral activities, suggesting a broad therapeutic potential.
Antibacterial Activity
The compound has been evaluated for its ability to inhibit bacterial growth. Studies on related chloropyridazine-piperazine derivatives demonstrated their effectiveness as inhibitors of phosphopantetheinyl transferases (PPTases), crucial enzymes in bacterial metabolism . The inhibition of these enzymes can disrupt bacterial growth, making such compounds promising candidates for new antibiotics.
Compound | Activity | Target |
---|---|---|
This compound | Antibacterial | MRSA |
Similar derivatives | PPTase inhibitor | Bacterial metabolism |
Antiviral and Anti-inflammatory Properties
Pyridazine derivatives have been noted for their antiviral activities, which may extend to the quinoline-based compound under discussion. The structural characteristics that enhance binding to biological targets also contribute to anti-inflammatory effects, making it relevant for therapeutic strategies against inflammatory diseases .
Molecular docking studies provide insights into the mechanism by which this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific enzymes or receptors involved in bacterial metabolism and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-tubercular Activity : Research on substituted piperazine derivatives has shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant potency .
- Cytotoxicity Assessments : Compounds derived from similar structures were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity and favorable safety profiles .
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N5O/c26-21-15-19(25(27,28)29)16-31-23(21)33-12-10-32(11-13-33)20-5-8-34(9-6-20)24(35)18-3-4-22-17(14-18)2-1-7-30-22/h1-4,7,14-16,20H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCUIUGZLNVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.